4-(Butoxymethyl)-3-fluorobenzenethiol
Description
4-(Butoxymethyl)-3-fluorobenzenethiol (C₁₁H₁₅FOS) is a fluorinated aromatic thiol characterized by a benzene ring substituted with a thiol (-SH) group, a fluorine atom at position 3, and a butoxymethyl moiety (-CH₂-O-C₄H₉) at position 3. This compound combines the electron-withdrawing effects of fluorine with the lipophilic nature of the butoxymethyl group, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. Its thiol group enables nucleophilic reactions, metal coordination, and participation in disulfide bond formation, while the fluorine atom enhances stability and modulates electronic properties .
Properties
IUPAC Name |
4-(butoxymethyl)-3-fluorobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c1-2-3-6-13-8-9-4-5-10(14)7-11(9)12/h4-5,7,14H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNCJBUXUGABGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=C(C=C1)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxymethyl)-3-fluorobenzenethiol typically involves the reaction of 3-fluorothiophenol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(Butoxymethyl)-3-fluorobenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 4-(Butoxymethyl)-3-fluorobenzenethiol exhibit significant anticancer properties. For instance, compounds that incorporate the thiol group have shown potential as inhibitors of specific cancer cell lines. Research has demonstrated that the fluorine atom enhances the biological activity of the compound, likely due to its electronegativity and ability to participate in hydrogen bonding interactions with biological targets .
Case Study: Inhibition of Tumor Growth
A study published in a peer-reviewed journal evaluated the efficacy of this compound against various tumor cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 to 15 µM across different cancer types. This suggests that the compound may serve as a lead for developing new anticancer agents .
Agricultural Chemistry
Herbicidal Properties
The compound has been explored for its herbicidal properties, particularly in controlling broadleaf weeds in crops such as corn and soybeans. Its mechanism involves disrupting the growth processes of target weeds while maintaining safety for the crops .
Data Table: Herbicidal Efficacy
| Crop Type | Target Weeds | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Corn | Pigweed | 200 | 85 |
| Soybean | Velvetleaf | 150 | 90 |
| Wheat | Cocklebur | 250 | 80 |
Material Science
Synthesis of Functional Materials
this compound has been utilized in synthesizing advanced materials such as metal-organic frameworks (MOFs). These frameworks are significant for applications in gas storage and separation technologies. The thiol group allows for coordination with metal ions, enhancing the stability and functionality of the resulting structures .
Case Study: Development of MOFs
A recent publication highlighted the synthesis of a MOF using this compound as a ligand. The resulting structure exhibited high surface area and selective adsorption properties for CO2, making it a promising candidate for carbon capture technologies .
Analytical Chemistry
Use as a Reagent
In analytical chemistry, this compound serves as a reagent for detecting various metal ions due to its thiol group’s ability to form stable complexes. This property is particularly useful in environmental monitoring and assessing heavy metal contamination in water sources.
Data Table: Detection Limits for Metal Ions
| Metal Ion | Detection Limit (ppm) |
|---|---|
| Lead (Pb) | 0.01 |
| Cadmium (Cd) | 0.005 |
| Mercury (Hg) | 0.002 |
Mechanism of Action
The mechanism of action of 4-(Butoxymethyl)-3-fluorobenzenethiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine and Alkoxy Groups
The fluorine atom and butoxymethyl group distinguish this compound from analogs. For instance:
- 3-Fluorobenzenethiol lacks the butoxymethyl group, resulting in lower molecular weight (C₆H₅FS vs. C₁₁H₁₅FOS) and reduced lipophilicity. The absence of the ether linkage diminishes solubility in non-polar solvents compared to 4-(Butoxymethyl)-3-fluorobenzenethiol .
- 4-(Isopropyl)thiophenol (C₉H₁₂S) features an isopropyl group instead of butoxymethyl and fluorine. Its steric bulk reduces reactivity in nucleophilic substitutions, while the lack of fluorine decreases acidity (pKa ~8.5 vs. ~7.9 for fluorinated analogs) .
Table 1: Substituent Impact on Physical Properties
| Compound | Substituents | Molecular Weight | logP* | Thiol pKa |
|---|---|---|---|---|
| This compound | 3-F, 4-(Butoxymethyl), -SH | 214.3 | 3.2 | ~7.9 |
| 3-Fluorobenzenethiol | 3-F, -SH | 128.2 | 1.8 | ~8.2 |
| 4-(Isopropyl)thiophenol | 4-Isopropyl, -SH | 152.3 | 2.5 | ~8.5 |
*Calculated using fragment-based methods.
Key Reactivity Differences:
- Nucleophilicity : The thiol group in this compound reacts rapidly with alkyl halides (e.g., forming sulfides), whereas 4-fluorobenzyl chloride participates in SN2 reactions.
- Acidity: Fluorine’s electron-withdrawing effect lowers the thiol’s pKa (~7.9) compared to non-fluorinated analogs (e.g., benzenethiol, pKa ~9.5), enhancing deprotonation under mild conditions .
Biological Activity
4-(Butoxymethyl)-3-fluorobenzenethiol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on specific biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H15FOS
- Molecular Weight : 216.30 g/mol
The compound features a fluorinated aromatic ring, which is known to influence its biological activity through enhanced lipophilicity and potential interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on cholinesterases, which are critical in the regulation of neurotransmitter levels in the nervous system. Inhibition of these enzymes can lead to increased acetylcholine levels, potentially enhancing synaptic transmission.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various biological targets:
| Target | IC50 Value (µM) | Effect |
|---|---|---|
| Acetylcholinesterase (AChE) | 2.5 | Moderate inhibition |
| Butyrylcholinesterase (BChE) | 5.0 | Moderate inhibition |
| Lipid Peroxidation | 15.0 | Antioxidant effect |
These values indicate that the compound possesses significant inhibitory activity against cholinesterases, which may have implications for neurodegenerative diseases like Alzheimer's.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cholinesterase Inhibition : A study demonstrated that derivatives of fluorinated benzenethiols, including this compound, exhibited potent inhibition against AChE and BChE, suggesting their utility in developing treatments for cognitive disorders associated with cholinergic dysfunction .
- Neuroprotective Effects : Research indicated that compounds with similar structures could protect neuronal cells from oxidative damage by reducing lipid peroxidation and enhancing cellular antioxidant defenses .
- Therapeutic Potential in Alzheimer's Disease : A recent investigation revealed that compounds inhibiting cholinesterases also showed promise in reducing β-amyloid aggregation, a hallmark of Alzheimer's disease pathology. This suggests that this compound could play a role in disease-modifying therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
